1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea
Overview
Description
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea is an organic compound that features both hydroxyethyl and methoxyphenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to yield the desired urea derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of a nitro group results in an amine.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyethyl and methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea: Contains an additional methoxy group, potentially altering its chemical behavior and applications.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)urea: The position of the methoxy group is different, which can influence the compound’s properties and interactions.
Uniqueness
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-9-5-3-2-4-8(9)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFSVDLHXOGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295957 | |
Record name | 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-33-2 | |
Record name | NSC106524 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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